molecular formula C10H20O6 B14752922 But-2-ene-1,4-diol;propanoic acid CAS No. 1572-83-4

But-2-ene-1,4-diol;propanoic acid

Cat. No.: B14752922
CAS No.: 1572-83-4
M. Wt: 236.26 g/mol
InChI Key: IXYNMBFUNYVOQN-UHFFFAOYSA-N
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Description

But-2-ene-1,4-diol and propanoic acid are two distinct chemical compounds. But-2-ene-1,4-diol, also known as 2-butene-1,4-diol, is an organic compound with the formula C4H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone. Propanoic acid, also known as propionic acid, is a carboxylic acid with the formula C3H6O2. It is a simple carboxylic acid with a three-carbon chain and a carboxyl group (-COOH) at the end.

Preparation Methods

But-2-ene-1,4-diol

But-2-ene-1,4-diol can be synthesized through the selective hydrogenation of 2-butyne-1,4-diol. This process involves the use of Raney® nickel catalysts in both batch and continuous stirred tank reactor (CSTR) modes. The reaction proceeds through three characteristic regions, with the intermediate cis-2-butene-1,4-diol being formed preferentially in the first step .

Propanoic Acid

Propanoic acid is typically produced through the hydrolysis of propionitrile or the oxidation of propionaldehyde. Industrially, it can also be produced by the fermentation of carbohydrates by certain bacteria.

Chemical Reactions Analysis

But-2-ene-1,4-diol

But-2-ene-1,4-diol undergoes various chemical reactions, including:

Propanoic Acid

Propanoic acid undergoes typical carboxylic acid reactions, such as:

    Esterification: It reacts with alcohols to form esters.

    Reduction: It can be reduced to form propanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Scientific Research Applications

But-2-ene-1,4-diol

But-2-ene-1,4-diol is used in scientific research for studying isomerization versus hydrogenation and hydrogenolysis reactions. It is also used in the synthesis of insecticides, pharmaceuticals, and vitamins such as endosulfan, vitamin A, and vitamin B6 .

Propanoic Acid

Propanoic acid has various applications in scientific research, including:

Mechanism of Action

But-2-ene-1,4-diol

The mechanism of action of but-2-ene-1,4-diol involves its ability to undergo various chemical reactions, such as oxidation and hydrogenation. These reactions are facilitated by the presence of hydroxyl groups and the double bond in its structure. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Propanoic Acid

Propanoic acid exerts its effects through its carboxyl group, which can participate in various chemical reactions. Its antimicrobial properties are due to its ability to disrupt the cell membranes of microorganisms. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

But-2-ene-1,4-diol

Similar compounds to but-2-ene-1,4-diol include:

Propanoic Acid

Similar compounds to propanoic acid include:

Properties

CAS No.

1572-83-4

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

but-2-ene-1,4-diol;propanoic acid

InChI

InChI=1S/C4H8O2.2C3H6O2/c5-3-1-2-4-6;2*1-2-3(4)5/h1-2,5-6H,3-4H2;2*2H2,1H3,(H,4,5)

InChI Key

IXYNMBFUNYVOQN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCC(=O)O.C(C=CCO)O

Origin of Product

United States

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